
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Overview
Description
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole, also known as NS8593, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS8593 is a potent and selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important in regulating the activity of various organs, including the brain, heart, and pancreas.
Mechanism of Action
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole acts as a positive modulator of SK channels, which are important in regulating the activity of various organs. SK channels are activated by an increase in intracellular Ca2+ concentration, which leads to hyperpolarization of the cell membrane and a decrease in cellular excitability. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole enhances the activity of SK channels by increasing their sensitivity to Ca2+, resulting in increased hyperpolarization and decreased cellular excitability.
Biochemical and Physiological Effects:
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is important in Parkinson's disease. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which is important in various inflammatory diseases. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been shown to increase insulin secretion from pancreatic beta cells, which is important in diabetes.
Advantages and Limitations for Lab Experiments
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has several advantages for lab experiments. It is a potent and selective modulator of SK channels, which allows for specific manipulation of SK channel activity. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole is also relatively stable and can be easily synthesized in the lab. However, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has not been extensively studied in humans, so its safety and efficacy in humans are not well known.
Future Directions
There are several future directions for research on 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole. One direction is to further investigate its therapeutic potential in various diseases, including Parkinson's disease, Alzheimer's disease, stroke, and diabetes. Another direction is to study its mechanism of action in more detail, including its effects on intracellular Ca2+ signaling and its interaction with other ion channels. Additionally, research could focus on developing more potent and selective modulators of SK channels, which could have even greater therapeutic potential.
Scientific Research Applications
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has also been found to have anti-inflammatory and anti-tumor properties. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been studied for its potential use in treating diabetes, as it has been shown to increase insulin secretion from pancreatic beta cells.
properties
IUPAC Name |
2-methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-19-14-15-8-9-16(14)20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYROZQLVGLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



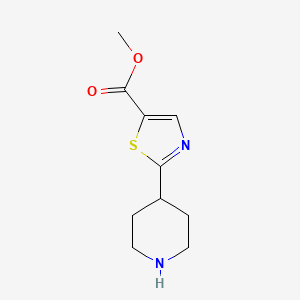
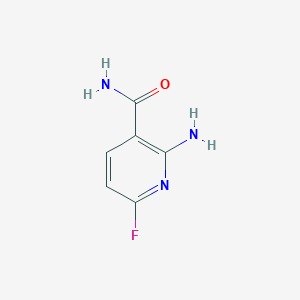
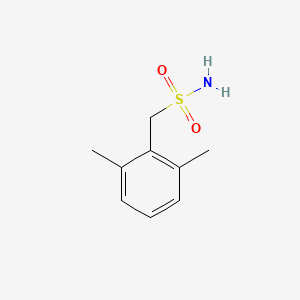
methanamine](/img/structure/B3290758.png)
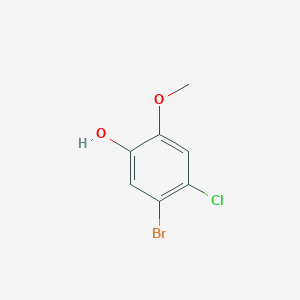


![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)
![7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde](/img/structure/B3290798.png)
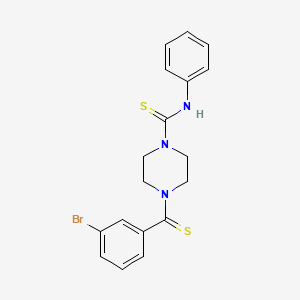

![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3290821.png)
![2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile](/img/structure/B3290829.png)